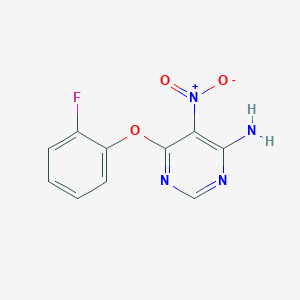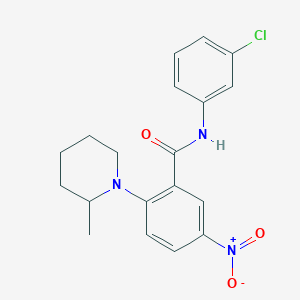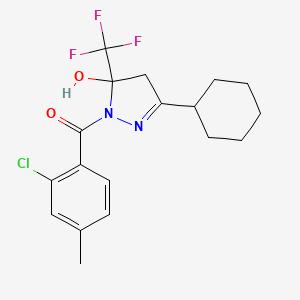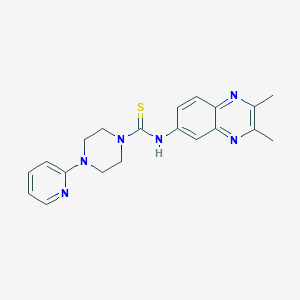
6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine
説明
6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its unique properties that make it an ideal candidate for various research studies.
科学的研究の応用
6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine has several potential applications in scientific research. This compound is known for its ability to inhibit the activity of certain protein kinases, which are enzymes that play a critical role in cell signaling pathways. The inhibition of these protein kinases has been implicated in the development and progression of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Therefore, 6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine has the potential to be used as a tool compound for studying the role of protein kinases in disease development and as a potential therapeutic agent for the treatment of these diseases.
作用機序
The mechanism of action of 6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine involves the inhibition of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, leading to the inhibition of downstream signaling pathways. The specific protein kinases that are inhibited by this compound include JAK2, FLT3, and RET, which are implicated in the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine are dependent on the specific protein kinases that are inhibited by this compound. Inhibition of JAK2, for example, has been shown to reduce the production of inflammatory cytokines, while inhibition of FLT3 and RET has been implicated in the treatment of certain types of cancer. Therefore, the effects of this compound on biochemical and physiological processes are highly dependent on the specific disease or condition being studied.
実験室実験の利点と制限
One of the main advantages of 6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine is its specificity for certain protein kinases. This specificity allows for the selective inhibition of these enzymes, reducing the potential for off-target effects. Additionally, this compound has been shown to have good cell permeability, allowing for easy delivery to target cells. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine. One potential direction is the development of analogs of this compound with improved solubility and potency. Additionally, further studies are needed to elucidate the specific signaling pathways that are affected by the inhibition of JAK2, FLT3, and RET by this compound. Finally, the potential therapeutic applications of this compound in the treatment of various diseases should be further explored through preclinical and clinical studies.
Conclusion:
In conclusion, 6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine is a compound with unique properties that make it an ideal candidate for various research studies. The synthesis of this compound is a challenging process that requires expertise in organic chemistry. This compound has several potential scientific research applications, including the inhibition of protein kinases implicated in the development of various diseases. The mechanism of action of this compound involves the inhibition of protein kinases by binding to the ATP-binding site of these enzymes. The biochemical and physiological effects of this compound are highly dependent on the specific protein kinases that are inhibited. This compound has several advantages and limitations for lab experiments, including its specificity for certain protein kinases and its low solubility in aqueous solutions. Finally, there are several future directions for research on this compound, including the development of analogs with improved solubility and potency and the exploration of its potential therapeutic applications in the treatment of various diseases.
特性
IUPAC Name |
6-(2-fluorophenoxy)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4O3/c11-6-3-1-2-4-7(6)18-10-8(15(16)17)9(12)13-5-14-10/h1-5H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSVZZKDEGCQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794339 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(2-Fluorophenoxy)-5-nitropyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4137518.png)

![2-[3-allyl-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4137546.png)
![2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4137558.png)

![N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea](/img/structure/B4137564.png)
![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4137572.png)
![N-(2-{2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazino}-2-oxoethyl)acetamide](/img/structure/B4137596.png)
![2-{[2-(benzyloxy)-3-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4137608.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4137618.png)
![N~2~-(2-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4137624.png)
![ethyl 4-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxyphenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4137630.png)